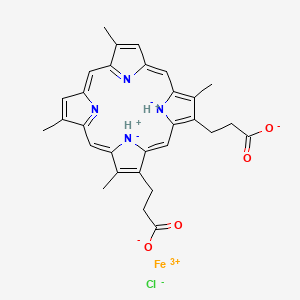

Deuteroferriheme

描述

Deuteroferriheme is a derivative of heme, an iron-containing porphyrin complex. It is a crucial component in various biological systems, particularly in the study of enzyme catalysis and electron transfer processes. This compound is often used as a model compound to understand the behavior of heme in biological systems due to its stability and well-defined structure .

准备方法

Synthetic Routes and Reaction Conditions: Deuteroferriheme can be synthesized through the oxidation of deuteroferrihaem by iodosobenzene and iodobenzene diacetate . The reaction typically involves the use of iron porphyrin models to mimic the natural enzymatic processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the intermediate species formed during the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to isolate the desired product from by-products and impurities.

化学反应分析

Types of Reactions: Deuteroferriheme undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with peroxy acids such as m-chloroperoxybenzoic acid and monoperoxosulfate in specific stoichiometries . These reactions often result in the formation of intermediate species that are crucial for understanding the catalytic mechanisms of heme-containing enzymes.

Common Reagents and Conditions:

Oxidation: Iodosobenzene and iodobenzene diacetate are commonly used oxidizing agents.

Reduction: Hydrogen peroxide is often used in the catalytic decomposition reactions.

Substitution: Various halogenated compounds can be used to introduce different substituents on the porphyrin ring.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, which are essential for studying the catalytic cycles of heme enzymes .

科学研究应用

Chemistry

Deuteroferriheme serves as a model compound for studying the catalytic mechanisms of heme enzymes. Its stable structure allows researchers to investigate the behavior of heme in various chemical reactions. Notably, it is used to develop synthetic catalysts that mimic natural enzyme activity, enhancing our understanding of enzyme catalysis.

Biology

In biological research, this compound is employed to study electron transfer processes and the role of heme in biological systems. It helps elucidate how heme-containing proteins function in cellular respiration and other metabolic pathways. For instance, studies have shown its involvement in the regeneration of heme through biphasic reactions, which are critical for maintaining cellular iron homeostasis .

Medicine

This compound contributes to medical research by providing insights into the role of heme in various diseases. It has been investigated for its potential therapeutic applications, particularly in understanding conditions related to iron metabolism and oxidative stress. Research indicates that this compound may influence the autoreactivity of antibodies in autoimmune diseases, opening avenues for novel treatments .

Industrial Applications

In industrial chemistry, this compound is utilized in the development of catalysts for chemical processes. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthesizing various compounds. The compound's stability and effectiveness as a catalyst can lead to more efficient industrial processes.

Case Study 1: Kinetics of Catalysis

In a study examining the kinetics of catalysis by this compound, researchers investigated its role in the chemiluminogenic oxidation of luminol by hydrogen peroxide. The findings revealed that this compound exhibited a significant rate enhancement compared to other heme analogs, highlighting its potential as an efficient catalyst in biochemical reactions .

Case Study 2: Regeneration Mechanisms

Another study focused on the regeneration mechanisms of this compound under physiological conditions. Using stopped-flow spectrophotometry, researchers demonstrated how this compound could be regenerated from its oxidized form through specific electron transfer pathways. This research is crucial for understanding how heme proteins maintain their functionality within living organisms .

作用机制

The mechanism of action of deuteroferriheme involves its ability to catalyze the decomposition of hydrogen peroxide, mimicking the action of catalase enzymes . The compound forms intermediate species that facilitate the transfer of electrons and protons, leading to the breakdown of hydrogen peroxide into water and oxygen. This process is crucial for understanding the catalytic cycles of heme-containing enzymes and their role in biological systems .

相似化合物的比较

- Mesoferrihaem

- Coproferrihaem

- Haematoferrihaem

Comparison: Deuteroferriheme is unique in its stability and well-defined structure, making it an ideal model compound for studying heme behavior. Compared to mesoferrihaem, coproferrihaem, and haematoferrihaem, this compound exhibits similar catalytic properties but with distinct intermediate species formation and reaction kinetics .

生物活性

Deuteroferriheme, an iron(III) complex of deuteroporphyrin(IX), plays a significant role in various biochemical processes, particularly in catalysis and electron transfer. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is utilized extensively in biochemical research due to its structural similarity to natural heme compounds. Its unique properties make it a valuable model for studying heme enzymes and their catalytic mechanisms.

The biological activity of this compound is primarily attributed to its ability to catalyze reactions involving hydrogen peroxide (H₂O₂). This compound mimics the action of catalase enzymes, facilitating the decomposition of hydrogen peroxide into water and oxygen. The mechanism involves the formation of a peroxidatic intermediate when this compound reacts with H₂O₂, which is crucial for its catalytic properties.

Key Reactions:

- Oxidation of this compound : The oxidation process can be monitored using stopped-flow spectrophotometry, revealing distinct spectral changes that indicate the formation of reaction intermediates .

- Dimerization Effects : Dimerization of this compound can influence its oxidative stability and reactivity. Studies show that dimerized forms exhibit slower oxidation rates compared to monomeric forms, highlighting the protective role of dimerization against oxidative stress .

Case Studies

- Kinetic Studies : Research conducted by Brown et al. (1970) demonstrated that the oxidation rate of this compound by H₂O₂ follows first-order kinetics concerning both H₂O₂ concentration and this compound monomer concentration. The study employed mass spectrometry to analyze the by-products, confirming the formation of bile pigments and carbon monoxide (CO) as significant products .

- Chlorination Reactions : A study on the chlorination activity of this compound using sodium chlorite revealed its potential as a chlorinating agent for active methylene compounds. This reaction underscores its utility in synthetic organic chemistry and potential applications in medicinal chemistry .

- Antibody Reactivity : Investigations into the interaction between oxidized forms of heme and human immunoglobulin G (IgG) showed that hyperoxidized species could induce autoreactivity in IgG. This finding suggests a broader biological relevance for heme derivatives in immune responses and pathophysiological conditions .

Table 1: Summary of Reaction Products from this compound Oxidation

| Reaction Conditions | Products | Observations |

|---|---|---|

| [this compound] = 200 µM | Bile Pigment, CO | First-order kinetics with respect to [H₂O₂] |

| pH 7.75, Temp 25°C | O₂ (from H₂O₂) | Dimerization affects oxidation rate |

| [H₂O₂] = 0.4 M | Spectral changes observed via UV-Vis |

Table 2: Kinetic Parameters for this compound Reactions

| Parameter | Value |

|---|---|

| pKₐ (this compound) | 7.9 |

| Rate Constant (k) | Variable with pH |

| Reaction Order | First-order |

属性

IUPAC Name |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFTGOXJCCKJD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21007-21-6 | |

| Record name | Deuterohemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。